

Thermodynamic Properties of Methyl 3,3-dimethoxypropionate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Methyl 3,3-dimethoxypropionate

Cat. No.: B154547

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of **Methyl 3,3-dimethoxypropionate** (CAS 7424-91-1). Due to a scarcity of experimentally determined thermodynamic data in peer-reviewed literature, this guide presents a combination of available experimental physical properties and computationally predicted thermodynamic values. Detailed, representative experimental protocols for the synthesis of **Methyl 3,3-dimethoxypropionate** and for the determination of key thermodynamic properties are provided to facilitate further research. This document aims to serve as a foundational resource for professionals in research, development, and drug discovery who are interested in this compound.

Introduction

Methyl 3,3-dimethoxypropionate is an organic compound with the molecular formula $C_6H_{12}O_4$.^{[1][2]} It is a colorless liquid that serves as a valuable biochemical reagent and an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.^[3] A thorough understanding of its thermodynamic properties is crucial for process design, reaction optimization, safety assessments, and computational modeling in

drug development. This guide summarizes the available physical and thermodynamic data, provides detailed experimental methodologies, and illustrates relevant chemical processes.

Physicochemical and Thermodynamic Properties

The quantitative data for **Methyl 3,3-dimethoxypropionate** are summarized in the following tables. It is important to note that while physical properties like boiling point and density have been experimentally reported, a significant portion of the thermodynamic data is derived from computational predictions.

Table 1: General and Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₆ H ₁₂ O ₄	[1][2]
Molecular Weight	148.16 g/mol	[4][5]
CAS Number	7424-91-1	[1][2]
Appearance	Clear colorless liquid	[6][7]
Boiling Point	77 °C at 20 mmHg (102.7 K at 0.027 bar)	[7]
166 °C (predicted)	[5]	
Density	1.045 g/mL at 25 °C	[7]
Refractive Index (n _{20/D})	1.41	[7]
Flash Point	66 °C (150.8 °F) - closed cup	[7]

Table 2: Predicted Thermodynamic Properties

The following thermodynamic properties have been calculated using various computational methods as indicated.

Property	Symbol	Value	Unit	Source (Method)
Standard Gibbs Free Energy of Formation	$\Delta_f G^\circ$	-446.72	kJ/mol	Cheméo (Joback)
Enthalpy of Formation at Standard Conditions (gas)	$\Delta_f H^\circ_{\text{gas}}$	-681.69	kJ/mol	Cheméo (Joback)
Enthalpy of Fusion at Standard Conditions	$\Delta_{\text{fus}} H^\circ$	12.94	kJ/mol	Cheméo (Joback)
Enthalpy of Vaporization at Standard Conditions	$\Delta_{\text{vap}} H^\circ$	42.54	kJ/mol	Cheméo (Joback)
Ideal Gas Heat Capacity	$C_{p,\text{gas}}$	-	J/mol·K	Cheméo
Critical Temperature	T_c	621.13	K	Cheméo (Joback)
Critical Pressure	P_c	3177.55	kPa	Cheméo (Joback)
Critical Volume	V_c	0.479	m ³ /kmol	Cheméo (Joback)
Octanol/Water Partition Coefficient	logP _{oct/wat}	0.168	-	Cheméo (Crippen)
Water Solubility	log ₁₀ WS	0.02	mol/L	Cheméo (Crippen)

Experimental Protocols

This section details the experimental procedures for the synthesis of **Methyl 3,3-dimethoxypropionate** and representative protocols for the determination of its key thermodynamic properties.

Synthesis of Methyl 3,3-dimethoxypropionate

The following protocol is adapted from a patented method for the synthesis of **Methyl 3,3-dimethoxypropionate**.

Materials:

- Diketene
- Methanol
- Anhydrous Sodium Carbonate
- Trimethyl Orthoformate

Procedure:

- In a suitable reaction vessel, dissolve 25.00 g of diketene in 50 mL of methanol.
- At room temperature, add 45.49 g of anhydrous sodium carbonate to the solution.
- While stirring, slowly add 70.64 g of trimethyl orthoformate dropwise to the mixture.
- Maintain the reaction at 25°C for 60 minutes.
- After the reaction is complete, the crude **Methyl 3,3-dimethoxypropionate** can be purified by vacuum distillation.

Determination of Vapor Pressure (Representative Protocol)

A static vapor pressure measurement method is described below, which is suitable for organic liquids.

Apparatus:

- A thermostatically controlled vacuum-tight sample cell
- Pressure transducer
- Temperature probe
- Vacuum pump

Procedure:

- Introduce a small amount of purified **Methyl 3,3-dimethoxypropionate** into the sample cell.
- Degas the sample by repeated freeze-pump-thaw cycles to remove any dissolved air.
- Place the sample cell in the thermostat and allow it to reach thermal equilibrium at the desired temperature.
- Measure the pressure inside the cell using the pressure transducer. This pressure corresponds to the vapor pressure of the sample at that temperature.
- Repeat the measurement at various temperatures to obtain the vapor pressure curve.

Determination of Enthalpy of Combustion (Representative Protocol)

The enthalpy of combustion can be determined using a bomb calorimeter.

Apparatus:

- Oxygen bomb calorimeter
- Benzoic acid (for calibration)

- Crucible
- Ignition wire
- Oxygen cylinder with a pressure regulator

Procedure:

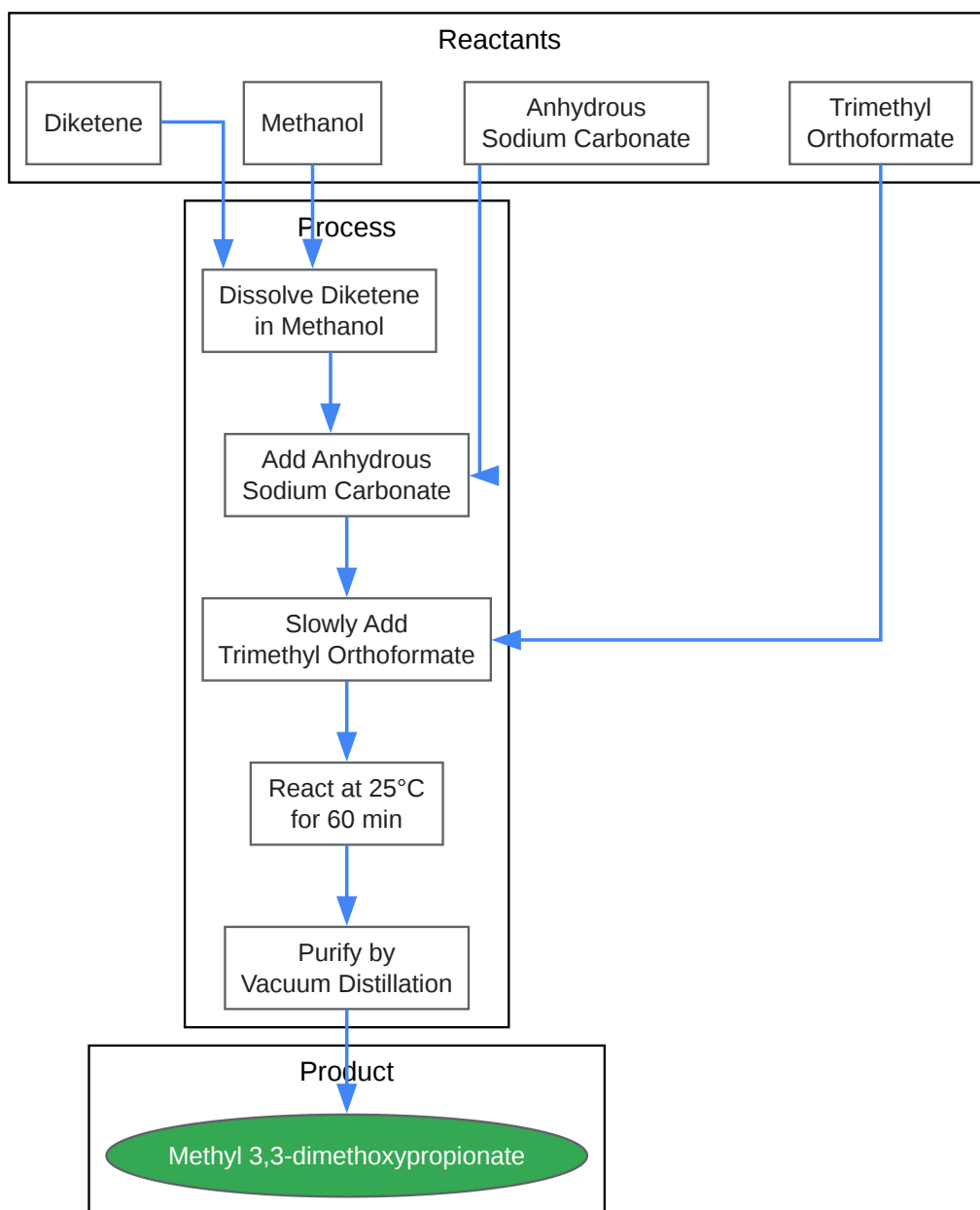
- Calibrate the calorimeter by combusting a known mass of benzoic acid to determine the heat capacity of the calorimeter.
- Accurately weigh a sample of **Methyl 3,3-dimethoxypropionate** in the crucible.
- Place the crucible in the bomb, and attach the ignition wire.
- Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 30 atm.
- Submerge the bomb in the water-filled calorimeter.
- Allow the system to reach thermal equilibrium and record the initial temperature.
- Ignite the sample and record the temperature change of the water until a maximum temperature is reached and the system begins to cool.
- The enthalpy of combustion can be calculated from the temperature rise, the heat capacity of the calorimeter, and the mass of the sample.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of **Methyl 3,3-dimethoxypropionate**.

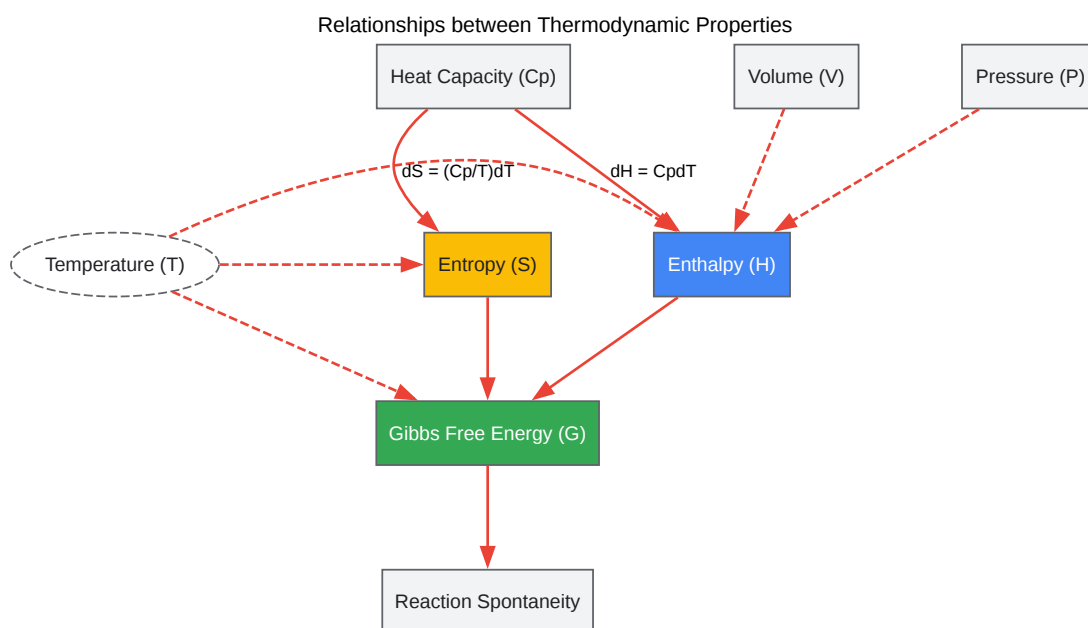
Synthesis Workflow of Methyl 3,3-dimethoxypropionate

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Synthesis Workflow

Thermodynamic Relationships

This diagram illustrates the logical relationships between key thermodynamic properties.



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